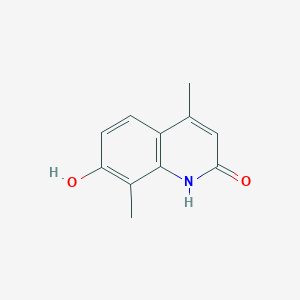
7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one” is a chemical compound . It’s a type of quinolinone, a class of compounds that are known for their pharmaceutical and biological activities .
Molecular Structure Analysis
Quinolinones have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one” would need to be determined through methods such as X-ray diffraction .Applications De Recherche Scientifique
Alzheimer's Disease Research
8-Hydroxyquinolines (8HQ), a related family to 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one, have been extensively studied for their potential in treating Alzheimer's Disease (AD). The therapeutic PBT2, a derivative of 8HQ, has shown promise as an efficient metal chaperone, capable of disaggregating metal-enriched amyloid plaques comprised of the Aβ peptide. It inhibits Cu/Aβ redox chemistry and reverses the AD phenotype in transgenic animal models, suggesting a strong molecular basis for its neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Solvation and Excited-State Processes
Studies on 8-Hydroxyquinoline (8-HQ) and its derivatives, including 7-hydroxyquinoline, have elucidated their solvation effects and excited-state processes. These studies contribute to understanding their fluorescence properties and potential applications in optical materials and sensors. For instance, the excited-state proton transfer (ESPT) effect of 7-hydroxyquinoline has implications for all-optical switching technologies, highlighting the unique intermolecular interactions and photophysical behavior of these compounds (Guo et al., 2006).
Metallosupramolecular Chemistry
The role of 8-hydroxyquinolines in metallosupramolecular chemistry emphasizes their versatility as ligands for creating new supramolecular sensors, emitting devices, and self-assembled aggregates. This application underscores their importance in developing advanced materials and technologies for various fields, including sensing, electronics, and photonics (Albrecht et al., 2008).
Corrosion Inhibition
Quinoline derivatives, including structures related to 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one, have been investigated for their potential as green corrosion inhibitors. Their effectiveness in protecting metals in acidic environments opens avenues for their application in industrial processes, highlighting their significance beyond biological contexts (Singh et al., 2016).
Stimulating Neural Stem Cell Proliferation
Research on 8-Hydroxyquinoline derivatives has demonstrated their ability to stimulate neural stem cell proliferation, offering potential therapeutic benefits for treating neurodegenerative diseases. The modulation of reactive oxygen species signaling pathways by these compounds could lead to new approaches for promoting neurogenesis and combating cognitive decline (Haigh et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
7-hydroxy-4,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-5-10(14)12-11-7(2)9(13)4-3-8(6)11/h3-5,13H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDRTHLZVLFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

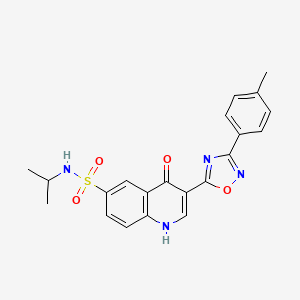
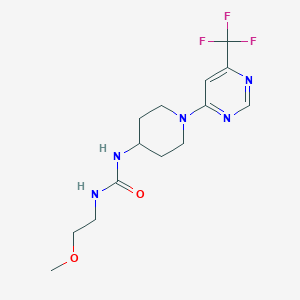
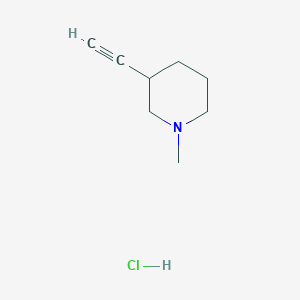

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2646093.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2646095.png)
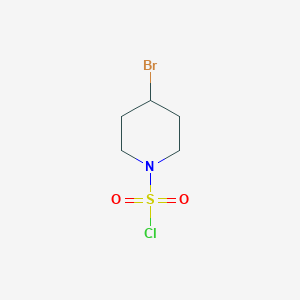
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)
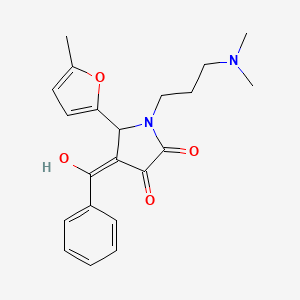
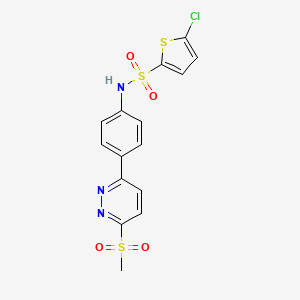
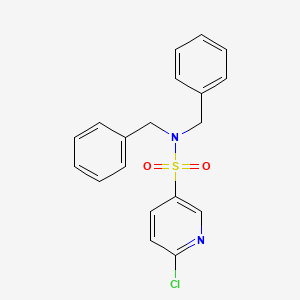
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)
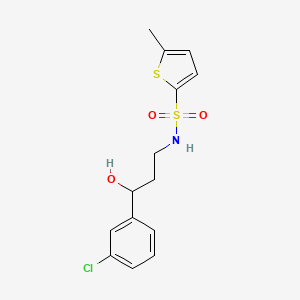
![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)